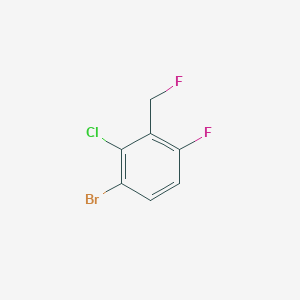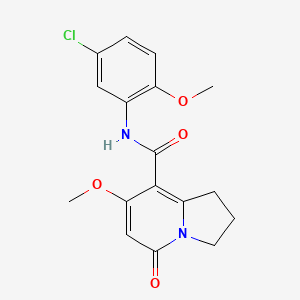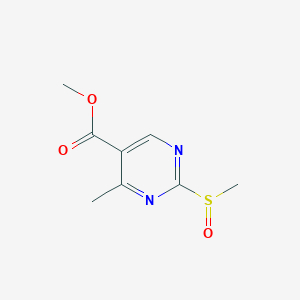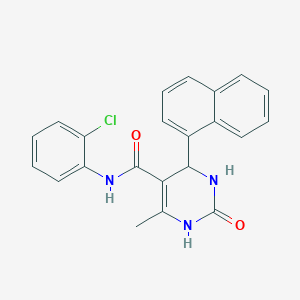![molecular formula C15H15NO5 B2574391 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide CAS No. 1421480-73-0](/img/structure/B2574391.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzo[d][1,3]dioxol-5-yl . Benzo[d][1,3]dioxol-5-yl derivatives have been synthesized and studied for their anticancer activity .
Synthesis Analysis
New thiourea derivatives incorporating two benzo[d][1,3]dioxol-5-yl moieties have been synthesized through the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) with Becke’s non-local three parameter exchange and Lee-Yang-correlation Parr’s functional (B3LYP) and 6–311 G++ (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the reaction of benzo[d][1,3]dioxol-5-yl isothiocyanate with various diamino derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted using various in silico tools .Aplicaciones Científicas De Investigación
Antioxidant Properties
This compound has been associated with antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The benzo[d][1,3]dioxol-5-yl group, in particular, is known for its antioxidant properties .
Antimicrobial Activity
Research suggests that compounds with the benzo[d][1,3]dioxol-5-yl moiety exhibit antimicrobial properties. This makes them potential candidates for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Cancer Treatment
The structure of this compound is similar to that of other molecules that have shown promise in treating various types of cancer. It may work by inhibiting cell proliferation or inducing apoptosis in cancer cells. This application is particularly promising given the ongoing need for new anticancer drugs .
Anti-inflammatory Effects
Compounds with the benzo[d][1,3]dioxol-5-yl group have been found to possess anti-inflammatory properties. This could make them useful in the development of treatments for conditions characterized by inflammation, such as arthritis or asthma .
Neuroprotective Effects
There is potential for this compound to be used in neuroprotective therapies. Neurodegenerative diseases like Alzheimer’s and Parkinson’s could benefit from treatments that protect nerve cells from damage .
Drug Development and Design
The compound’s structure allows for the prediction of its molecular properties, which is valuable in the drug development process. Understanding its behavior can lead to the design of more potent drugs with improved bioavailability and efficacy .
Metabolic Studies
Given the compound’s potential impact on cellular metabolism, it could be used in studies aimed at understanding metabolic diseases or developing metabolic interventions .
Chemical Synthesis and Modification
Lastly, the compound serves as a key intermediate in chemical synthesis. It can be modified to create a variety of derivatives, each with its own set of potential applications in medicine and research .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-12(3-5-16-15(18)11-4-6-19-8-11)10-1-2-13-14(7-10)21-9-20-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGJQLHHYIVQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)


![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2574318.png)
![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)
thioxophosphorane](/img/structure/B2574320.png)
![2-(4-bromophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2574322.png)



